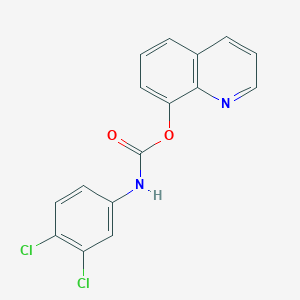

8-Quinolyl N-(3,4-dichlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Quinolyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176. It is a derivative of quinoline and carbamate, featuring a quinolyl group attached to a carbamate moiety, which is further linked to a 3,4-dichlorophenyl group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the isocyanate, leading to the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives of the original compound.

Substitution: Various substituted quinoline or phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

8-Quinolyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinolyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamate moiety can inhibit certain enzymes by carbamylation of active site residues, leading to the inhibition of enzyme activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

- 8-Quinolyl N-(2,4-dichlorophenyl)carbamate

- 8-Quinolyl N-(2,3-dichlorophenyl)carbamate

- 8-Quinolyl N-(2,6-dichlorophenyl)carbamate

- 8-Quinolyl N-(2,5-dichlorophenyl)carbamate

- 8-Quinolyl N-(4-chlorophenyl)carbamate

- 8-Quinolyl N-(3-chlorophenyl)carbamate

- 8-Quinolyl N-(2-chlorophenyl)carbamate

- 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate

Uniqueness

8-Quinolyl N-(3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both the quinolyl and carbamate moieties also contributes to its distinct properties compared to other similar compounds .

Biological Activity

8-Quinolyl N-(3,4-dichlorophenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, mechanism of action, and comparative efficacy against various pathogens.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H12Cl2N2O2

- Molecular Weight : 319.17 g/mol

Antibacterial Properties

Research has shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent efficacy:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.046 |

| Streptococcus pneumoniae | 0.03 |

These results demonstrate that the compound is particularly effective against S. aureus, a common pathogen known for its resistance to multiple drugs.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound binds to the active sites of these enzymes, preventing them from functioning properly, which leads to bacterial cell death.

In vitro studies have shown IC50 values for DNA gyrase inhibition in the range of 0.0033 to 0.046 µg/mL, indicating a strong inhibitory effect compared to reference compounds like novobiocin.

Comparative Efficacy

When compared with other similar compounds, this compound demonstrates superior antibacterial activity:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Novobiocin | 0.17 | Reference |

| This compound | 0.008 - 0.046 | High |

This comparison highlights the compound's potential as a lead candidate for further development in antibacterial therapies.

Case Studies and Research Findings

- Study on Antimicrobial Resistance : A study evaluated the spontaneous frequency of resistance (FoR) for various compounds against S. aureus. The FoR for this compound was found to be significantly lower than traditional antibiotics, suggesting a reduced likelihood of resistance development.

- In Vivo Efficacy : Animal model studies demonstrated that treatment with this compound resulted in significant reductions in bacterial load in infected tissues compared to controls.

- Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low toxicity towards human liver cell lines (HepG2), supporting its potential as a safe therapeutic agent.

Properties

CAS No. |

14628-07-0 |

|---|---|

Molecular Formula |

C16H10Cl2N2O2 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

quinolin-8-yl N-(3,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-11(9-13(12)18)20-16(21)22-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |

InChI Key |

OPQKNBYTDQCNCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.